Phenol

C6H5OH

C6H6O

C6H5OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5OH

C6H6O

C6H5OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

9 % at 77 °F (NIOSH, 2024)

1 g/15 ml water

1 g/12 ml benzene

Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides

Miscible with acetone

For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page.

82.8 mg/mL at 25 °C

Solubility in water, g/l at 20 °C: 84 (moderate)

soluble in water

very soluble (in ethanol)

(77 °F): 9%

Synonyms

Canonical SMILES

Nucleic Acid Extraction

One of the most widespread applications of phenol lies in molecular biology for extracting nucleic acids, particularly DNA, from cells and tissues []. This process, known as phenol-chloroform extraction, utilizes the contrasting solubility properties of biomolecules in organic and aqueous phases. Phenol disrupts cell membranes and denatures proteins, while DNA remains relatively unaffected. Subsequent separation via centrifugation allows researchers to isolate purified DNA for further analysis, such as gel electrophoresis, PCR (Polymerase Chain Reaction), and sequencing techniques crucial for genetic studies [].

Protein Precipitation

Phenol can also be used to precipitate proteins from solution. This technique relies on the ability of phenol to interact with the hydrophobic side chains of amino acids, leading to protein aggregation and precipitation []. This method is particularly useful for isolating specific proteins of interest from complex mixtures present in cell lysates. The precipitated protein pellet can then be subjected to further purification steps for functional or structural studies.

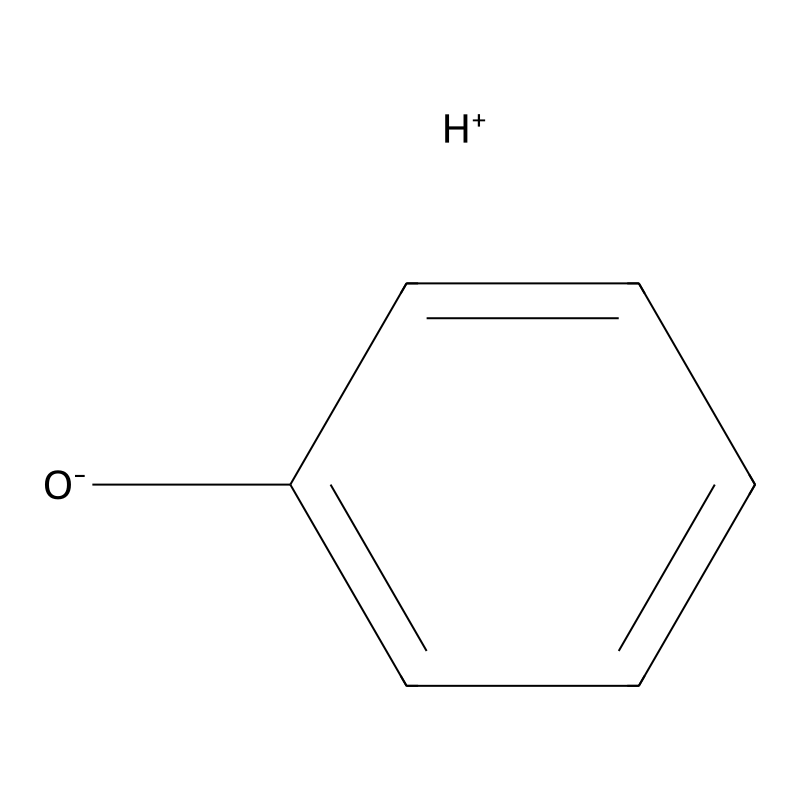

Phenol, chemically known as carbolic acid, has the formula . It is characterized by a hydroxyl group (-OH) attached to a benzene ring, making it an aromatic compound. Phenol appears as a colorless to white crystalline solid at room temperature and has a distinctive sweet odor. It is mildly acidic, with a pKa of approximately 10, and can cause chemical burns upon contact with skin. The structure of phenol allows for resonance stabilization, which contributes to its unique chemical properties and reactivity .

Phenol is a toxic compound and requires proper handling.

- Acute Toxicity: Exposure can cause skin burns, eye damage, respiratory irritation, and systemic poisoning if ingested.

- Chronic Toxicity: Long-term exposure may be linked to various health problems, including cancer.

- Flammability: Phenol vapors are flammable and can form explosive mixtures with air.

Phenol is highly reactive due to the presence of the hydroxyl group, which activates the aromatic ring towards electrophilic aromatic substitution reactions. Key reactions include:

- Nitration: When treated with dilute nitric acid, phenol yields a mixture of ortho- and para-nitrophenols. Concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid) .

- Halogenation: Phenol can react with bromine to form brominated products. In the presence of bromine water, 2,4,6-tribromophenol precipitates out .

- Kolbe's Reaction: In this reaction, phenoxide ions formed from phenol and sodium hydroxide react with carbon dioxide to produce salicylic acid .

- Oxidation: Phenols can be oxidized to form quinones. For example, chromic acid oxidizes phenol to para-benzoquinone .

Several methods are employed for synthesizing phenol:

- Cumene Process: This industrial method involves the partial oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then treated with dilute sulfuric acid to produce phenol and acetone as a byproduct .

- From Benzene Sulphonic Acid: Sodium benzene sulphonate is fused with sodium hydroxide at high temperatures (573 K), yielding sodium phenoxide, which upon acidification gives phenol .

- Laboratory Synthesis from Diazonium Salts: Phenol can be produced by hydrolyzing diazonium salts in dilute sulfuric acid or through steam distillation .

Phenol has diverse applications across various industries:

- Chemical Industry: Used as a precursor for plastics (e.g., Bakelite), resins, and adhesives.

- Pharmaceuticals: Employed in the synthesis of drugs such as aspirin and other analgesics.

- Disinfectants: Utilized for its antiseptic properties in medical settings.

- Antioxidants: Incorporated into food preservation processes due to its ability to inhibit oxidation .

Phenol's interactions with biological systems are significant in pharmacology and toxicology. Studies have shown that phenolic compounds can modulate enzyme activity and influence metabolic processes. For instance, they may interact with cytochrome P450 enzymes involved in drug metabolism. Additionally, phenols can affect cellular signaling pathways related to inflammation and cancer progression .

Phenol shares structural similarities with several other compounds but exhibits unique characteristics:

| Compound | Structure | Unique Features |

|---|---|---|

| Benzyl Alcohol | Less acidic than phenol; primarily used as a solvent and preservative. | |

| Catechol | Contains two hydroxyl groups; more reactive than phenol due to increased electron density. | |

| Salicylic Acid | Contains both hydroxyl and carboxylic acid groups; used in anti-inflammatory medications. | |

| Hydroquinone | Isomer of catechol; acts as an antioxidant and skin-lightening agent. |

Phenol's distinct reactivity profile—particularly its ability to undergo electrophilic substitution without needing catalysts—sets it apart from these similar compounds .

Traditional Synthesis Methods

Cumene Process and Hock Rearrangement

The cumene process, also known as the cumene-phenol process or Hock process, represents the dominant industrial method for phenol synthesis worldwide [2]. This process was invented independently by R. Ūdris and P. Sergeyev in 1942 in the USSR, and by Heinrich Hock in 1944 [2]. The cumene process converts two relatively inexpensive starting materials, benzene and propylene, into two more valuable products, phenol and acetone [2].

The process consists of three distinct stages that collectively achieve the transformation of cumene to phenol through a sophisticated chemical pathway [6]. The first stage involves the production of cumene through Friedel-Crafts alkylation of benzene with propylene [6]. Benzene and propene are compressed together to a pressure of 30 standard atmospheres at 250 degrees Celsius in the presence of a catalytic Lewis acid [2]. Phosphoric acid is often favored over aluminum halides as the catalyst [2].

The second stage involves the oxidation of cumene to cumene hydroperoxide under controlled conditions [5]. The chemistry of phenol production involves cumene being reacted with oxygen in air to form an intermediate compound, cumene hydroperoxide [1]. This oxidation reaction is accomplished in a series of towers with each successive tower producing a higher percentage of cumene hydroperoxide [1]. The oxidation is discontinued when the hydroperoxide content reaches 35-40% to ensure low formation of byproducts such as dimethylphenylcarbinol and acetophenone [5].

The third and final stage comprises the Hock rearrangement, where cumene hydroperoxide undergoes decomposition to yield phenol and acetone [2] [4]. Cumene hydroperoxide undergoes a rearrangement reaction in an acidic medium to give phenol and acetone [2]. In the first step of this mechanism, the terminal hydroperoxy oxygen atom is protonated, followed by a step in which the phenyl group migrates from the benzyl carbon to the adjacent oxygen and a water molecule is eliminated [2].

The Hock rearrangement has a high impact on the entire cumene consumption rate of the whole phenol plant and determines the safety level of the cumene process [4]. Cumene hydroperoxide releases substantial heat when decomposed, approximately 252 kilojoules per mole, and is an explosive chemical, resulting in a high hazard potential [4]. The most commonly used catalyst for the cleavage of cumene hydroperoxide is sulfuric acid [4].

Table 1: Cumene Process Operating Conditions and Yields

| Stage | Temperature (°C) | Pressure (atm) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Alkylation | 250 | 30 | H₃PO₄ | >95 |

| Oxidation | 90-130 | 5-10 | None/Metal salts | 35-40 |

| Cleavage | 60-65 | Atmospheric | H₂SO₄ | >95 |

The industrial implementation utilizes modern zeolite catalysts, particularly the MCM-22 family, which revolutionized cumene production [34]. These catalysts enable high activity and selectivity to cumene, facilitating a simple liquid phase process that replaced older aluminum chloride and solid phosphoric acid technologies [34]. The process approaches phenol purity of 99.99 weight percent with total impurities of only 60 parts per million [1].

Recent research has explored the applicability of the Hock process to polymer feedstocks, specifically polystyrene [7]. Experimental and computational studies of dimeric and trimeric polystyrene model compounds show that neighboring phenyl rings impose conformational constraints that raise the barrier to hydrogen-atom transfer from the tertiary benzylic carbon-hydrogen bond [7]. These effects contribute to lower yields of phenol when polystyrene is subjected to Hock process conditions compared to cumene [7].

The global production capacity for phenol using the Hock process currently stands at approximately 5×10⁶ tonnes per year [5]. Despite producing 0.62 tonnes of acetone per tonne of phenol, this process has dominated because of its favorable economics [5]. In 2022, nearly 10.8 million tonnes of phenol was produced by the cumene process [2].

Benzene and Toluene Oxidation Pathways

Direct oxidation of benzene to phenol represents a conceptually attractive alternative to the multi-step cumene process, though it faces significant technical challenges [8] [9]. The synthesis of phenol by one-pot oxidation of benzene with dioxygen is a significant conceptual and practical challenge because benzene has low reactivity to molecular oxygen at room temperature and ambient pressure [10]. Furthermore, phenol is more reactive than benzene and is easily overoxidized, making complete oxidation more likely to proceed in benzene oxidation reactions [10].

Recent advances in benzene oxidation have focused on developing catalytic systems that can overcome these fundamental limitations [8]. A four-phase interface strategy with well-designed palladium-copper nanoarchitecture decorated titanium dioxide as a catalyst in a suspension system has been developed [8]. The optimized catalyst leads to a turnover number of 16,000–100,000 for phenol generation with respect to the active sites and an excellent selectivity of approximately 93% [8].

Photocatalytic oxidation of benzene represents a promising approach for selective conversion to phenol because it can proceed under mild reaction conditions [9]. However, overoxidation of phenol by photocatalysts with high oxidation ability decreases the yield and selectivity, which remains the major limiting factor [9]. Heteropolyacid H₃PW₁₂O₄₀ functions as a photocatalyst for benzene oxidation in aqueous acetonitrile solution using molecular oxygen, achieving high phenol yield of 23-41% and selectivity of 80-90% [10].

Table 2: Benzene Oxidation Methods and Performance

| Method | Catalyst | Conditions | Phenol Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Thermal | Pd@Cu/TiO₂ | Room temperature, O₂ | Variable | 93 |

| Photocatalytic | H₃PW₁₂O₄₀ | UV light, acetonitrile | 23-41 | 80-90 |

| Electrocatalytic | Polyoxometalate | H₂SO₄, room temperature | Variable | High |

Toluene oxidation pathways offer alternative routes to phenol synthesis, particularly through plasma-based methods [14]. Radio frequency in-liquid plasma has been investigated for one-step phenol production from water-toluene mixtures [14]. The idea of mixing toluene with pure water to form phenol is based on the assumption that radio frequency plasma in-liquid method can generate hydroxyl radicals from water molecules that play a significant role in chemical reaction with toluene [14]. Maximum phenol yields of 0.0013% and 0.0038% were achieved for irradiation times of 30 seconds and 60 seconds, respectively, at 120 watts [14].

Biotransformation approaches have also been explored for converting aromatic compounds to phenolic products [11]. Phenol hydroxylase gene engineered microorganisms have been used to synthesize catechols from benzene and toluene by successive hydroxylation reactions [11]. High-performance liquid chromatography-mass spectrometry and proton nuclear magnetic resonance analysis proved that the products of biotransformation were the corresponding catechols via intermediate production of phenols [11].

The development of direct aromatic hydroxylation methods continues to attract research interest due to the potential for more efficient and environmentally friendly phenol production [13]. Electron transfer oxidation of benzene using polyoxometalate as an oxidant in aqueous sulfuric acid has been verified, showing the formation of benzene radicaloid species and subsequent selective hydroxylation to phenol in the presence of oxygen [13].

Modern Innovations in Synthesis

Biocatalytic and Enzymatic Approaches

Biocatalytic methods for phenol synthesis represent a rapidly evolving field that leverages the specificity and mild operating conditions of enzymatic systems [17] [18]. These approaches offer significant advantages over traditional chemical methods, including reduced energy requirements, improved selectivity, and environmentally benign reaction conditions [21].

Ene-reductase enzymes have emerged as powerful catalysts for the aromatization of cyclohexanones to phenols [21]. The enzyme TsER from thermophilic Thermus scotoductus bacteria can efficiently catalyze the transformation of cyclohexanones to phenolic compounds [21]. Both wild-type and engineered strains of the enzyme have been used to synthesize a series of ortho-, meta-, and para-substituted phenolic compounds [21]. The transformation involves the dehydrogenation of two saturated carbon-carbon bonds within the cyclohexanone ring and uses molecular oxygen from air to drive the reaction cycle [21].

The enzymatic approach utilizes reduced flavin mononucleotide as a hydrogen donor instead of nicotinamide adenine dinucleotide phosphate, enabling the reaction to proceed in the absence of traditional cofactors [21]. The method can be readily scaled up to the millimole scale and provides an efficient, clean, and mild approach to the synthesis of valuable aromatic compounds [21].

Table 3: Biocatalytic Phenol Synthesis Methods

| Enzyme System | Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| TsER | Cyclohexanones | Substituted phenols | 37°C, O₂ | 70-90 |

| Plant peroxidases | Phenolic monomers | Phenolic polymers | Room temperature | Variable |

| P450 monooxygenases | Aromatic compounds | Hydroxylated products | 30°C | 60-85 |

Oxidative dearomatization of phenols using biocatalytic systems has been developed for the synthesis of complex natural product scaffolds [18]. Starting from a suite of biosynthetic enzymes, catalysts with complementary substrate scope and selectivity can be identified [18]. This strategy has been applied to produce ortho-quinols that cannot be accomplished with high site- and enantioselectivity using existing catalytic methods [18].

Plant peroxidases, particularly soybean peroxidase and horseradish peroxidase, have been extensively studied for phenolic polymer synthesis [22]. These enzymes catalyze the one-electron oxidation of phenolic monomers in the presence of hydrogen peroxide, generating free radicals that undergo radical transfer and coupling reactions [22]. The mild reaction conditions coupled with the highly reactive and stable peroxidase family of oxidative enzymes make them ideal for synthetic applications [22].

Phenolic acid decarboxylases represent another class of biocatalysts with potential for phenol synthesis [16]. A phenolic acid decarboxylase from Mycobacterium colombiense has been studied as a biocatalyst for the decarboxylation of ferulic acid, yielding 4-vinylguaiacol [16]. Kinetic studies revealed the occurrence of strong product inhibition, which was addressed by performing the biotransformation in two liquid-phase systems [16].

The integration of biocatalytic phenol synthesis with downstream chemical transformations offers opportunities for developing efficient synthetic sequences [20]. Selective production of biobased phenol from lignocellulose-derived alkylmethoxyphenols has been achieved using a combination of supported gold catalysts and zeolite materials [20]. The process converts propylguaiacol to phenol through demethoxylation and transalkylation reactions, achieving phenol yields approaching 60 molar percent [20].

Recent advances in biocatalytic phenol synthesis have focused on developing cascade reactions that combine multiple enzymatic transformations [18]. Sequential enzymatic oxidative dearomatization followed by chemical or enzymatic modifications enables access to diverse natural product scaffolds including tropolones, azaphilones, and sorbicillinoids [18].

Green Chemistry Protocols

Green chemistry approaches to phenol synthesis emphasize the development of environmentally sustainable processes that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks [25] [26]. These protocols represent a paradigm shift from traditional synthetic methods toward more sustainable manufacturing practices [28] [31].

Photoorganocatalytic synthesis has emerged as a green alternative for phenol production from arylboronic acids [26]. The protocol utilizes 2,2-dimethoxy-2-phenylacetophenone as a photoinitiator in water as solvent under standard light-bulb irradiation at room temperature [26]. This photocatalytic protocol accommodates a wide substrate scope of aromatic boronic acids bearing various functional groups, leading to corresponding phenols in good to high yields under mild reaction conditions [26].

Table 4: Green Chemistry Phenol Synthesis Protocols

| Method | Reagents | Solvent | Conditions | Sustainability Features |

|---|---|---|---|---|

| Photoorganocatalysis | ArB(OH)₂, photoinitiator | Water | Room temperature, light | No toxic solvents, mild conditions |

| Hydrogen peroxide oxidation | ArB(OH)₂, H₂O₂ | Ethanol | Room temperature | Green oxidant, short reaction time |

| Nitrous oxide insertion | ArX, N₂O | Organic solvents | Room temperature | N₂O valorization |

| Cardanol modification | Bio-based feedstock | Green solvents | Mild conditions | Renewable starting material |

Hydrogen peroxide-mediated synthesis represents another significant advancement in green phenol production [25]. A mild, green and highly efficient protocol has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol [25]. The method utilizes the combination of aqueous hydrogen peroxide as the oxidant under unprecedentedly simple and convenient conditions [25]. A wide range of arylboronic acids are smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification [25]. The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time [25].

Nitrous oxide valorization for phenol synthesis represents an innovative approach to greenhouse gas mitigation while producing valuable chemicals [29]. An insertion of nitrous oxide into a nickel-carbon bond under mild conditions delivers valuable phenols and releases benign nitrogen gas [29]. This fundamentally distinct organometallic carbon-oxygen bond-forming step enables an alternative catalytic approach for the conversion of aryl halides to phenols [29]. The process operates at room temperature under 1.5-2 bar nitrous oxide pressure and is rendered catalytic through bipyridine-based ligands for the nickel center [29].

Bio-based alternatives to petroleum-derived phenol have gained significant attention in the context of sustainable chemistry [31]. Cardanol, a phenolic component extracted from cashew nut shells, has been chemically modified to produce phenolic monomers for polymer synthesis [28]. Two synthetic routes have been investigated for converting cardanol to 8-(3-hydroxyphenyl)octanal, each consisting of three steps and sharing the same key intermediate [28]. The green potential of these methods has been compared with other routes described in the literature [28].

Lignocellulosic biomass serves as an abundant renewable source for phenolic compound production [31]. Lignin, tannin, cardanol, hydroxymethylfurfural, and furfural have all been reported as potential replacements for petroleum-based phenol in various applications [31]. The conversion of glucose into hydroxymethylfurfural via in-situ processes using chromium-based catalysts enables the preparation of phenolic resins with zero formaldehyde emission [31].

Table 5: Renewable Feedstocks for Phenol Synthesis

| Feedstock | Source | Conversion Method | Products | Sustainability Index |

|---|---|---|---|---|

| Lignin | Wood biomass | Catalytic depolymerization | Mixed phenols | High |

| Cardanol | Cashew shells | Chemical modification | Substituted phenols | High |

| Furfural | Agricultural waste | Diels-Alder reactions | Aromatic compounds | High |

| Tannins | Plant extracts | Direct utilization | Phenolic polymers | Very high |

Continuous flow processes have been developed to enhance the sustainability of phenol production [24]. Selective hydrodeoxygenation of acetophenone derivatives using bimetallic iron-ruthenium nanoparticles immobilized on supported ionic liquid phases provides a versatile pathway for alkyl phenol synthesis [24]. The catalytic system allows operation under continuous flow conditions with high robustness and flexibility [24].

Electrocatalytic approaches represent frontier developments in sustainable phenol synthesis [30]. Electrocatalytic oxidation of benzene offers a new production method that is simple, efficient, cost-effective, and significantly safer than traditional processes [30]. The method eliminates the need for hazardous intermediates and reduces energy consumption compared to the conventional cumene process [30].

Enzymatic polymerization of phenol represents a significant advancement in sustainable polymer synthesis, offering an environmentally benign alternative to conventional phenol-formaldehyde resins. The development of template-assisted enzymatic polymerization has revolutionized the control of regioselectivity and product properties in phenolic polymer synthesis [1].

Template-Mediated Polymerization Mechanisms

Horseradish peroxidase-catalyzed polymerization of phenol in the presence of water-soluble polymer templates has demonstrated remarkable improvements in regioselectivity. The use of polyethylene glycol as a template in aqueous medium has achieved phenylene unit content exceeding 90%, representing a substantial enhancement compared to template-free systems which typically yield only 40-70% phenylene content [1]. The mechanism involves hydrogen bonding interactions between the template polymer and phenol monomers, forming a complex that directs the coupling selectivity during radical polymerization.

The enzymatic template polymerization using polyethylene glycol monododecyl ether has shown that the amount and chain length of the template significantly affect polyphenol yield, with an optimal unit molar ratio of polyphenol to polyethylene glycol of approximately 1:0.9 [2]. Fourier-transform infrared spectroscopy, differential scanning calorimetry, and X-ray diffraction analyses have confirmed the formation of miscible complexes through hydrogen bonding interactions [1] [2].

Enzyme Systems and Reaction Conditions

Various peroxidase systems have been investigated for phenolic polymerization. Soybean peroxidase has demonstrated effectiveness in room-temperature ionic liquids, expanding the range of reaction media beyond aqueous systems [3]. This approach addresses the limitations of poor phenolic monomer solubility and low polymeric product molecular weights typically encountered in aqueous solutions [4].

The optimization of reaction conditions has revealed that enzymatic polymerization can be effectively performed in aqueous-organic mixtures with water-miscible solvents such as dioxane, acetone, dimethylformamide, and methyl formate, with solvent content up to 95% [4]. These conditions have enabled the production of phenolic polymers with average molecular weights ranging from 400 to 26,000 daltons, depending on the reaction medium composition and phenol substrate nature.

| Enzyme System | Template/Support | Regioselectivity (%) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| HRP + PEG template | Polyethylene glycol | >90 (phenylene units) | High | Aqueous medium compatibility |

| SBP + H₂O₂ | Room-temperature ionic liquids | Enhanced | Low to oligomeric | Organic solvent tolerance |

| HRP + PEGMDE template | PEG monododecyl ether | ~90 (phenylene units) | High | Hydrogen bonding interactions |

| Laccase + water-soluble polymers | Water-soluble polymers | Improved | Variable | Material-independent coating |

| HRP + sodium dodecyl benzene sulfate | Micelle system | Enhanced | Enhanced | High activity in micelles |

| Tyrosinase + magnetic nanoparticles | Magnetic nanoparticles | Not specified | >70 | Magnetic separation/reusability |

Advanced Template Systems

Recent developments have explored more sophisticated template systems for enhanced control over polymerization. Magnetic nano-biocatalysts using tyrosinase immobilized on modified magnetic iron oxide nanoparticles have shown effectiveness for phenol transformation with the advantage of magnetic separation and reusability. These systems have demonstrated phenol degradation efficiency exceeding 70% even at high substrate concentrations of 2500 mg/L, maintaining activity through multiple reuse cycles with approximately 58% efficiency after seven cycles [5].

The laccase-catalyzed polymerization of plant phenols has emerged as a material-independent coating strategy. Direct laccase-catalyzed polymerization of plant phenols enables coating deposition on various surfaces, demonstrating the versatility of enzymatic approaches beyond traditional polymer synthesis [6].

Cascade Biocatalysis for Value-Added Products

Lignin-Derived Phenol Upgrading

Cascade biocatalysis for lignin-derived phenol upgrading represents a paradigm shift in valorizing lignocellulosic biomass waste streams. The development of multi-enzyme cascade systems has enabled the transformation of simple phenolic compounds derived from lignin depolymerization into high-value chemical intermediates and fine chemicals.

Multi-Component Cascade Systems

One-pot cascade biocatalytic approaches have been developed for transforming phenol derivatives into enantiomerically pure products. A notable three-step cascade involving carbon-carbon coupling of phenol with pyruvate in the presence of ammonia, followed by oxidative deamination and enantioselective reduction, has achieved the synthesis of (R)- or (S)-para-hydroxyphenyl lactic acids with conversions ranging from 68-99% and enantioselectivities exceeding 98% [7].

The system utilizes a modular approach where the first module performs carbon-carbon coupling to produce L-tyrosine derivatives, while the second module combines oxidative deamination and enantioselective reduction. The compatibility analysis revealed that the reaction rate of the first step is reduced in the presence of the third step product, necessitating sequential rather than simultaneous execution of all three steps [7].

Lignin Depolymerization and Upgrading

Enzymatic lignin depolymerization using specialized enzymes such as the alkaline lignin oxidase MetZyme LIGNO has demonstrated significant potential for generating phenolic feedstocks. This genetically engineered laccase of bacterial origin functions at pH values as high as 10-11 and elevated temperatures, addressing lignin in its soluble state [8]. Under highly alkaline conditions, laccase treatment not only decreases molecular weight of lignin but also increases its water solubility and alters its dispersion properties.

The enzyme-treated lignin shows enhanced buffering capacity and increased number of phenolic hydroxyl groups through oxidative demethylation, with approximately 30% increase in total phenolic hydroxyls compared to starting material [8]. This activation of lignin through enzymatic treatment creates more reactive feedstock for subsequent bioconversion processes.

| Pathway | Starting Material | Key Enzymes | Final Product | Conversion (%) |

|---|---|---|---|---|

| Phenol to L-tyrosine derivatives | Phenol + pyruvate + ammonia | Tyrosine phenol-lyase, decarboxylase, reductase | (R)- or (S)-p-hydroxyphenyl lactic acids | 68-99 |

| Catechol/Phenol to hydroxytyrosol | Catechol/Phenol | HpaBC, TDC, ATA, yahK | Hydroxytyrosol | 65.4-89.0 |

| Vanillic acid to gallic acid | Vanillic acid | Demethylases, hydroxylase | Gallic acid | Variable |

| Phenolic compounds to phenylpropionic acids | Phenols + pyruvate + ammonia | Aminotransferase, decarboxylase, reductase | Phenylpropionic acids | 68-99 |

| Lignin depolymerization to phenolics | Lignin | Laccase MetZyme LIGNO | Low molecular weight phenolics | Significant MW reduction |

Vanillic Acid to Gallic Acid Conversion

A sophisticated cascade reaction system has been developed for converting vanillic acid and other lignin-derived phenolics to gallic acid using engineered Rhodococcus opacus. The system incorporates demethylase and hydroxylase enzymes, with protocatechuic acid as an intermediate, achieving the conversion of multiple phenolic substrates including syringic, ferulic, para-coumaric, and para-hydroxybenzoic acids to the same valuable gallic acid product [9].

The engineered strain includes side-chain oxidation modules that enable the conversion of aldehydes and alcohols to phenolic acids before their transformation to gallic acid. This comprehensive approach allows for the upgrading of complex mixtures of phenolic compounds obtained from lignin depolymerization, such as those derived from ammonia fiber expansion lignin and corn stover [9].

Microbial Pathways for Hydroxytyrosol Synthesis

Engineered Escherichia coli Systems

Advanced microbial pathway engineering has enabled efficient hydroxytyrosol production from various starting materials. Multiple E. coli strains have been engineered with different enzyme cascades to achieve high-efficiency bioconversion. The strain expressing FnTPL (tyrosine phenol-lyase), LAAD (L-amino acid deaminase), ARO10 (α-keto acid decarboxylase), and yahK (aldehyde reductase) achieved 89.0% conversion from 10 mM catechol [10].

For phenol conversion, the strain co-expressing FnTPL, HpaBC (4-hydroxyphenylacetate 3-hydroxylase), LAAD, ARO10, and yahK achieved 75.3% conversion from 10 mM phenol [10]. The highest hydroxytyrosol titers of 20.6 mM (3.18 g/L) and 18.5 mM (2.85 g/L) were obtained from 30 mM catechol and phenol, respectively, using fed-batch strategies [10].

Microbial Consortia Approaches

Novel microbial consortia catalysis strategies have been developed to address enzyme promiscuity issues associated with HpaBC hydroxylase. The two-strain approach divides the biosynthetic pathway, with CCHT-1 strain converting tyrosine to tyrosol and CCHT-2 strain catalyzing tyrosol to hydroxytyrosol [11]. This division prevents the formation of undesired dark-colored by-products typically associated with HpaBC promiscuity.

The optimization of inoculation timing, strain ratios, and reaction conditions resulted in 92% increase in hydroxytyrosol yield with the addition of glycerol and ascorbic acid. The optimal conditions included a 3:1 volume ratio of CCHT-2 to CCHT-1 strains, with CCHT-2 addition at 9 hours, and pH 8.5 using 100 mM Tris-HCl buffer [11].

Yeast-Based Production Systems

Engineered Saccharomyces cerevisiae has achieved the highest reported titer for de novo hydroxytyrosol biosynthesis. Starting from a tyrosol-overproducing strain, optimization through HpaB/HpaC combination screening, biosynthetic flux rewiring, and cofactor engineering resulted in 6.97 g/L hydroxytyrosol production in fed-batch fermentation [12].

The optimization involved identifying the best catalytic performance with HpaB from Pseudomonas aeruginosa and HpaC from Escherichia coli, weakening tryptophan biosynthesis through TRP2 downregulation (27.2% improvement), and enhancing cytosolic NADH supply through feedback-resistant TyrA mutant introduction (36.9% improvement) [12].

| Microbial System | Substrate | Enzyme Cascade | Hydroxytyrosol Yield | Notable Features |

|---|---|---|---|---|

| E. coli resting cells (RFK-EAL) | Catechol (10 mM) | FnTPL, LAAD, ARO10, yahK | 89.0% (10 mM substrate) | Best performance from catechol |

| E. coli (CFK-EBC-RAL) | Phenol (10 mM) | FnTPL, HpaBC, LAAD, ARO10, yahK | 75.3% (10 mM substrate) | Phenol to HT conversion |

| E. coli consortia (CCHT-1/CCHT-2) | Tyrosine (10 mM) | TyrB, Abpdc, Par, HpaBC | 9.2 mM (92% increase with additives) | Microbial consortia approach |

| S. cerevisiae engineered | Glucose | PaHpaB, EcHpaC | 6.97 g/L (fed-batch) | Highest titer reported |

| Recombinant E. coli multi-enzyme | L-tyrosine (50 mM) | HpaBC, LAAD, ARO10, PAR | 97.1% conversion | Near complete conversion |

Cofactor Engineering and Optimization

Advanced cofactor engineering strategies have been implemented to enhance hydroxytyrosol biosynthesis efficiency. The coupling of TyrB aminotransferase and Par reductase through overexpression of glutamate dehydrogenase GdhA enables regeneration of NADPH and recycling of L-glutamate and α-ketoglutarate in the transamination step [11]. The addition of 2.5-10 mM L-glutamate further enhanced yields, while supplementation with nicotinic acid or nicotinamide (5-10 mM) improved NADH availability for HpaBC-dependent reactions [11].

Recent developments have incorporated multi-enzyme systems combining tyrosin-phenol lyase, L-amino acid dehydrogenase, α-keto acid decarboxylase, aldehyde reductase, and glucose dehydrogenase, achieving 55.3 mM hydroxytyrosol production within 14 hours through fed-batch biotransformation [13]. The optimization of plasmid combinations with different copy numbers and target genes resulted in 84% increase in production, while temperature and pH optimization provided an additional 89.3% enhancement [13].

Physical Description

Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals.

Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals.

Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives.

Liquid; Other Solid; Pellets or Large Crystals, Liquid; Pellets or Large Crystals

Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] [NIOSH] Pure form is liquefied by water absorbed from the air; [CPS&Q: RARs - Final Report]

Solid

COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR.

White crystalline mass, sharp, medicinal, sweet, tarry odour

Colorless to light-pink, crystalline solid with a sweet, acrid odor.

Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.]

Color/Form

White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light

White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light.

Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass

Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

359 °F at 760 mmHg (NIOSH, 2024)

359.1 °F at 760 mmHg (EPA, 1998)

181.75 °C @ 101.3 kPa

182 °C

359 °F

Flash Point

175 °F (NIOSH, 2024)

174.2 °F (EPA, 1998)

175 °F

175 °F; 79 °C, (Closed cup)

85 °C, (Open cup)

79 °C c.c.

Heavy Atom Count

Taste

When in very weak solution it has a sweetish taste.

Vapor Density

3.24 (EPA, 1998) - Heavier than air; will sink (Relative to Air)

3.24 (Air= 1)

Relative vapor density (air = 1): 3.2

3.24

Density

1.06 (NIOSH, 2024) - Denser than water; will sink

1.0722 at 68 °F (EPA, 1998) - Denser than water; will sink

1.071 g/cu cm

Concn in "saturated" air: 0.046% by volume (0.77 g/cu m) (25 °C); Density of "saturated" air: 1.00104 (air=1); Conversion: 3.84 mg/cu m = 1 ppm; 1 mg/l = 0.26 mg/cu m

1.06 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

1.06

LogP

1.46 (LogP)

1.46

Log Kow = 1.46

Odor

Sweet, tarry odor

Somewhat sickeningly sweet and acrid

Odor Threshold

Odor Threshold High: 1.0 [mmHg]

Detection odor threshold from AIHA (mean = 0.060 ppm)

The phenol odor threshold of 19 people was measured and the lowest range of concentrations detected was 0.022-0.094 mg/cu m (0.006-0.024 ppm).

Threshold odor concentration: 0.047-0.5 ppm; Absolute odor threshold: 0.048 ppm; Recognition threshold: median 0.65 ppm, upper-16.4 ppm; Population identification threshold: 0.01-0.47 ppm.

In water odor detection threshold: 5.90 ppm /chemically pure/; In air odor recognition threshold: 4.70x10-2 ppm; /chemically pure/; In air odor detection threshold: 1.00 ppm /purity not specified/; In air odor recognition threshold 4.70x10-2 ppm /pure/; In air odor threshold (type not specified): 7.70x10+10 molecules/cu cm /purity not specified/; In air odor threshold (type not specified): 2.60x10+11 molecules/cu cm /purity not specified/; In water taste threshold (type not specified): 6.00x10+1 ppm /purity not specified/; Odor threshold (medium & type of threshold not specified): 1.05x10+2 ppm /purity not specified/; Taste detection threshold in synthetic deodorized butter: 1.00x10-2 ppm /chemically pure/; Taste detection threshold (medium not specified): 1.00x10-2 ppm /purity not specified/; In beer taste recognition threshold: 2.71x10+1 moles/l /chemically pure/; In beer taste detection threshold: 1.25x10+1 ppb /chemically pure/; In water taste detection threshold: 2.50x10+1 ppm /purity not specified/; Taste recognition threshold (medium not specified): 1.00x10-2 ppm /purity not specified/

Odor Low= 0.1786 mg/m; Odor High= 22.42 mg/m

7.9 ppm in water; 0.05 ppm in ai

Decomposition

Melting Point

109 °F (NIOSH, 2024)

109 °F (EPA, 1998)

40.91 °C

40.9 °C

41 °C

109 °F

UNII

Related CAS

27073-41-2

139-02-6 (hydrochloride salt)

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Therapeutic Uses

Medication (Vet): Antiseptic caustic. Topical anesthetic in pruritic skin conditions. Has been used internally and externally as an antiseptic.

MEDICATION (VET): PHENOL HAS BEEN USED INTERNALLY AS ANTISEPTIC & GASTRIC ANESTHETIC ...

DISINFECTANT & ANTISEPTIC (PRIMARILY FORMER USE)

For more Therapeutic Uses (Complete) data for PHENOL (14 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

C05 - Vasoprotectives

C05B - Antivaricose therapy

C05BB - Sclerosing agents for local injection

C05BB05 - Phenol

D - Dermatologicals

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AE - Phenol and derivatives

D08AE03 - Phenol

N - Nervous system

N01 - Anesthetics

N01B - Anesthetics, local

N01BX - Other local anesthetics

N01BX03 - Phenol

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AA - Antiseptics

R02AA19 - Phenol

Mechanism of Action

The effects of monoamine depletors and monoamine denervators on phenol induced tremor were studied in mice. The tremor induced by phenol was enhanced by pretreatment with reserpine or tetrabenazine, but not with syrosingopine. However, alpha-methyl-p-tyrosine, p-chlorophenylalanine or 6-hydroxydopamine did not affect the tremor. These results suggest that the depletion of central monoamines as a whole contribute to the enhancement of the tremor induced by phenol.

Vapor Pressure

0.4 mmHg (NIOSH, 2024)

0.3513 mmHg at 77 °F (EPA, 1998)

0.35 [mmHg]

0.35 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 47

0.4 mmHg

Pictograms

Corrosive;Acute Toxic;Health Hazard

Other CAS

61788-41-8

63496-48-0

73607-76-8

Absorption Distribution and Excretion

The kidney is the primary route of elimination of phenol.

At I5 min after exposure, the liver contained the highest level of phenol, consisting mainly of free phenol. After 82 minutes post administration, phenol is uniformly distributed in the liver, blood, kidneys, lungs, along with the heart, testes, thymus and the spleen. With the passage of time, the proportion of free to conjugated phenol changed. By 360 minutes most phenol appears in conjugated forms.

In rabbits, 72% is excreted in the urine, 1% in the feces, 4% in the carcass following sacrifice, and trace amounts were exhaled.

Phenol is absorbed by all routes of administration and can reach circulation even when applied to intact skin.

Absorption of 2 g of phenol could result from 8 hr inhalation at about 50 ppm.

The extent of absorption of phenol through rabbit skin is more strongly influenced by the area of the skin exposed than by the concentration of the applied solution in water.

Renal excretion is principal route of elimination. ... In man 90% of non-toxic oral dose (0.01 mg/kg) of (14)C-labeled phenol was excreted in 24 hr, principally as sulfate (77% of the excreted label) and as glucuronide (16%), with small amt of sulfate and glucuronide conjugates of ... hydroquinone. With larger doses, free (unmetabolized) phenol can presumably be found in urine.

For more Absorption, Distribution and Excretion (Complete) data for PHENOL (23 total), please visit the HSDB record page.

Metabolism Metabolites

Phenols are subjected to oxidative metabolism leading to ortho- and para-hydroxylated products. These metabolites are then transformed into equimolar amounts of two conjugates, sulfates and glucuronides.

Metabolism in rabbits given a lethal dose of phenol (0.5 g/kg) resulted in: 47% oxidation to carbon dioxide and water plus traces of 1,4-dihydroxybenzene and ortho-dihydroxybenzene, 3% excreted in urine, 50% remaining in the carcass. Amounts were exhaled in air and excreted in in the feces. Metabolism in rabbits given a sublethal dose of phenol (0.3 g/kg) resulted in: 23% oxidation to carbon dioxide and water plus traces of 1,4-dihydroxybenzene and ortho-dihydroxybenzene, 72% excreted in the urine, 4% remaining in the carcass, 1% excreted in the feces, and trace amounts exhaled in air. Urinary route resulted in either excretion as free phenol or as conjugate. (Conjugation with sulfuric acid, glucuronic acid or other acids). /From figure/

The cat was shown to be sensitive to phenol. In addition to sulfate conjugates, free 1,4-dihydroxybenzene was found as a major metabolite which may account for the toxicity observed in the cat.

Some species differences have been noted in the metabolism of phenol. Man, rat, mouse, jerboa, gerbil, hamster, lemming, and guinea pig excreted four metabolites: sulfate and glucuronic acid conjugates of phenol and of 1,4-dihydroxybenzene. The squirrel and capuchin monkeys excreted phenol glucuronide, 1,4-dihydroxybenzene glucuronide, and phenol sulfate. The ferret, dog, hedgehog, and rabbit excreted phenol sulfate, 1,4-dihydroxybenzene sulfate, and phenyl glucuronide. The Rhesus monkey, fruit bat, and chicken excreted phenyl sulfate and phenyl glucuronide but not 1,4-dihydroxybenzene conjugates. The cat excreted only phenyl sulfate and 1,4-dihydroxybenzene sulfate, and the pig excreted phenyl glucuronide as its major phenol metabolite. Relatively low doses were utilized in this study.

For more Metabolism/Metabolites (Complete) data for PHENOL (16 total), please visit the HSDB record page.

Phenol has known human metabolites that include Hydroquinone and Catechol.

Phenol is a known human metabolite of benzene.

When it is absorbed through the lungs, gut, or skin, phenol conjugated at the portal-of-entry and free phenol enter the bloodstream where it can then be distributed throughout the body. The dilution of phenol in water enhances the dermal absorption of phenol. Three different enzymes systems catalyze the reactions that transform phenol. Cytosolic phenol sulfotransferases catalyze the transfer of inorganic sulfur from the activated 3'-phosphoadenosine-5'phosphosulfate donor molecule to the hydroxyl group on phenol. Microsomal membrane-located uridine diphosphate (UDP) glucuronosyltransferases catalyze the transfer of an activated glucuronic acid molecule to the hydroxyl moiety of phenol to form an O-glucuronide conjugate. Cytochrome P4502E1, also microsomally located, catalyzes the hydroxylation of phenol to form hydroquinone (and to a much lesser extent, catechol), which is then acted upon by the phase II enzymes. Hydroquinone can, in turn, form conjugates, undergo peroxidation to form benzoquinone, or undergo further oxidation to form trihydroxybenzene. All three enzyme systems that metabolize phenol are found in multiple tissues and there is competition among them not only for phenol, but also for subsequent oxidative products, like hydroquinone. As a consequence, the relative amount of the products formed can vary based on species, dose and route of administration. Cytochromes other than CYP2E1, such as CYP2F2 are suggested to participate in the phenol metabolism in the liver. Tyrosinase also catalyzes the oxidation of phenols. The gastrointestinal tract, liver, lung, and kidney appear to be the major sites of phenol sulfate and glucuronide conjugation of simple phenols. Phenol, in its free and conjugated forms, is a normal constituent of human urine. (L624, A223, A225, A221, A224)

Wikipedia

Methylchloroisothiazolinone

Drug Warnings

Soln of phenol (6%) in glycerine are sometimes employed in medical practice to produce nerve blocks. The spread of phenol beyond the intended site (stellate ganglion) resulted in infarction on the cervical cord with extensive paralysis in one patient and neurolosis of the cervical posterior roots with respiratory arrest in another.

... Phenol ... should be applied only on small areas of skin and occlusive dressings, bandages, or diapers should not be used.

Phenol should never be used in pregnant women, in infants under 6 mo, or for diaper rash.

For more Drug Warnings (Complete) data for PHENOL (8 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life was 13.86 hours, considerably longer than previously reported /in a 47 yr old male with accidental dermal exposure to his left foot (3% of body surface area)/.

The excretion of phenol was studied in human volunteers exposed to phenol by inhalation or skin absorption. The human body behaved almost like a single compartment with respect to phenol absorption and clearance with an excretion rate constant of K= 0.2/hr This corresponds to a half-life of approximately 3.5 hours.

Use Classification

Hazardous Air Pollutants (HAPs)

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Mutagens, Flammable - 2nd degree

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Most of the phenol in the United States is made by the oxidation of cumene, yielding acetone as a by-product. The first step in the reaction yields cumene hydroperoxide, which decomposes with dilute sulfuric acid to the primary products.

Toluene oxidation to benzoic acid and subsequent oxidizing decarboxylation to phenol (Dow process).

Sulfonation of benzene and production of phenol by heating the benzene sulfonate in molten alkali hydroxide.

For more Methods of Manufacturing (Complete) data for PHENOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Miscellaneous Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Petrochemical Manufacturing

All other Petroleum and Coal Products Manufacturing

All Other Basic Organic Chemical Manufacturing

Custom Compounding of Purchased Resins

Construction

Primary Metal Manufacturing

Wood Product Manufacturing

Paint and Coating Manufacturing

Wholesale and Retail Trade

Plastics Product Manufacturing

Phenol: ACTIVE

Method of purification: Rectification.

... CONCN OF ABOUT 4 PPM WILL IMPART A DECIDED PHENOL TASTE TO VEGETABLES & FRUIT GROWN WITHIN RADIUS OF MORE THAN A MILE FROM A PLANT WHERE SUCH VAPORS ESCAPE.

Only the Hock process (cumene oxidation) and toluene oxidation are important industrially .... other processes were given up for economic reasons. New plants are now run predominantly on the cumene process.

Analytic Laboratory Methods

Analyte: Phenol; Matrix: air; Procedure: gas chromatography, flame ionization detector; Range: 0.5-6 mg; Est LOD: 10 ug/samp; Precision: 0.044; Interferences: none identified

NIOSH Method 8305, Phenol and p-Cresol in urine, issued 8/15/94, GC/FID, acid hydrolysis and extraction, range 2-300 ug/ml urine, estimated limit of detection 0.5 ug/ml.

NIOSH Method 3502, Phenol, GC/FID, issued 8/15/94, air, solid sorbent tube, working range 5-60 mg/cu m with 100 L air sample, estimated limit of detection 10 ug/sample.

For more Analytic Laboratory Methods (Complete) data for PHENOL (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: Phenol; Matrix: urine; Procedure: Gas chromatography, flame ionization detector; Treatment: acid hydrolysis, extraction; Range: 2-300 ug phenol/ml urine, 2-500 ug p-cresol/ml urine; Controls: pooled urine from unexposed workers; Est Limit of Detection: 0.5 ug/ml urine; Recovery: 94% @ 15 ug phenol/ml urine, 95% @ 50 ug p-cresol/ml urine; Precision: 0.128, 0.091; Interferences: o-phenylphenol has GC retention times similar to phenol

Urinary concentration of phenyl sulfate and phenyl glucuronide (0.91) was slightly higher than those between phenol in the air and phenyl sulfate (0.89) or phenyl glucuronide (0.87).

Storage Conditions

Keep well closed and protected from light.

Store in a cool, dry, well-ventilated location. Separate from oxidizers and acute fire hazards.

Storage tanks should be equipped with heating coils which pass upward through the entire vessel ... . Tanks may be constructed by either welding or riveting. ... Underground tanks are not recommended.

Phenolic resins, PVC, neoprene, saran, and polyethylene are generally unsuitable storage container materials for phenol. /From table/

Interactions

...Following the co-admin of phenol and hydroquinone, a synergistic incr in myelotoxicity and genotoxicity has been observed in the bone marrow of mice. To understand the mechanisms underlying these synergistic genotoxic effects we have studied the origin of micronuclei (MN) formed in bone marrow erythrocytes following the co-admin of these 2 metabolites. Phenol and hydroquinone were administered to male CD-1 mice by ip injection 3 times at 24 hr intervals. The frequency of MN was evaluated in bone marrow cells harvested 24 hr following the final dose. A marked incr in MN was observed in mice co-administered phenol and hydroquinone, which was significantly greater than that observed with the individual metabolites. Labeling with the CREST antibody and multicolor fluorescence in situ hybridization with the mouse major and minor satellite probes indicated that both chromosomal loss and breakage and occurred. The major incr in MN induced by the phenol and hydroquinone combination originated from breakage in the euchromatic region of the mouse chromosomes. The origin of MN in mice co-administered phenol and hydroquinone differed substantially from that induced by hydroquinone alone, but was almost identical to that seen in MN from benzene-treated mice. These results strongly support the hypothesis that interactive effects among benzene metabolites play an important role in the genotoxic and carcinogenic effects of benzene.

Camphor and other substances with similar physicochemical properties interact with phenol both to reduce its corrosive properties and to impede percutaneous absorption. However, severe local necrotic damage and fatal systemic poisoning have followed use of this combination, which was once endorsed for "athlete's foot".

In 27 cases of phenol poisoning by mouth, 10% ethanol solution was judged to offer no advantage over water as lavage fluid. Indeed, symptoms appeared to be more severe when phenol and alcohol were ingested concomitantly.

For more Interactions (Complete) data for PHENOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2. Kütt A, Movchun V, Rodima T, Dansauer T, Rusanov EB, Leito I, Kaljurand I, Koppel J, Pihl V, Koppel I, Ovsjannikov G, Toom L, Mishima M, Medebielle M, Lork E, Röschenthaler GV, Koppel IA, Kolomeitsev AA. Pentakis(trifluoromethyl)phenyl, a sterically crowded and electron-withdrawing group: synthesis and acidity of pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline. J Org Chem. 2008 Apr 4;73(7):2607-20. doi: 10.1021/jo702513w. Epub 2008 Mar 7. PMID: 18324831.

3. Mayer RJ, Breugst M, Hampel N, Ofial AR, Mayr H. Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. J Org Chem. 2019 Jul 19;84(14):8837-8858. doi: 10.1021/acs.joc.9b01485. Epub 2019 Jun 26. PMID: 31241938.

4. Mayer RJ, Breugst M, Hampel N, Ofial AR, Mayr H. Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. J Org Chem. 2019 Jul 19;84(14):8837-8858. doi: 10.1021/acs.joc.9b01485. Epub 2019 Jun 26. PMID: 31241938.